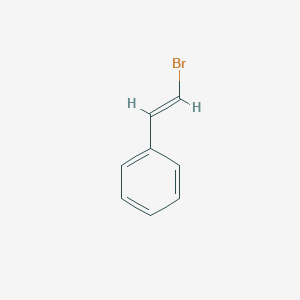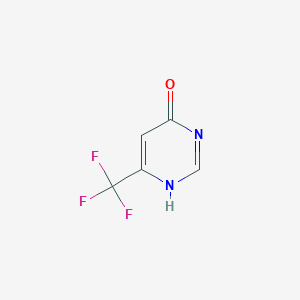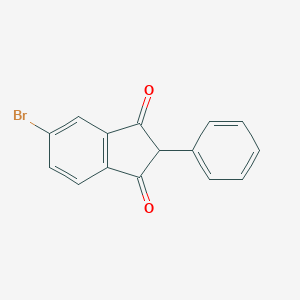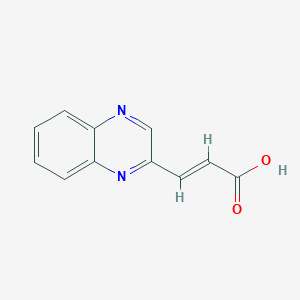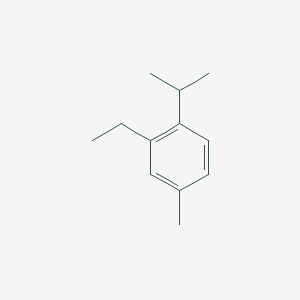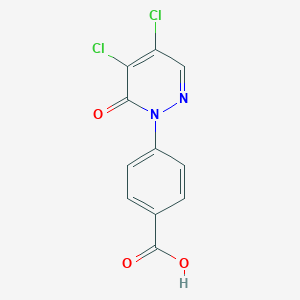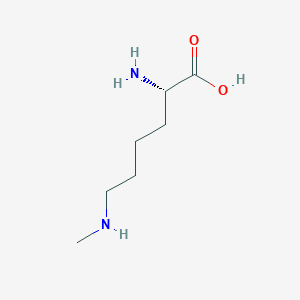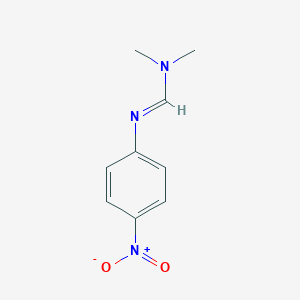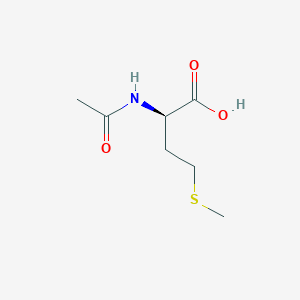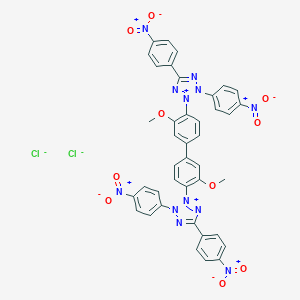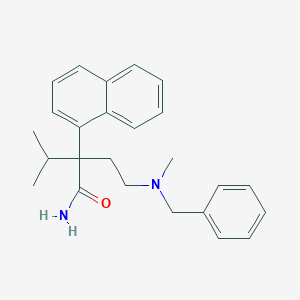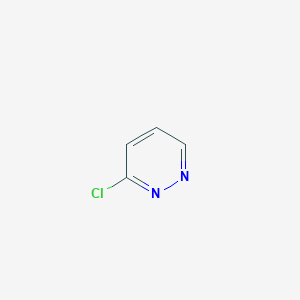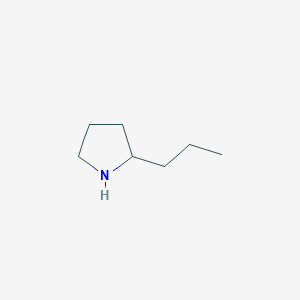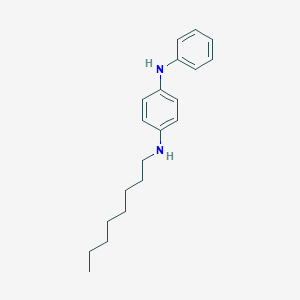
1,4-Benzenediamine, N-octyl-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound that belongs to the family of aromatic diamines. It is also known as Octylphenylamine and is widely used in various scientific research applications. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, N-octyl-N'-phenyl- is not well understood. However, it is believed that this compound acts as a ligand and binds to metal ions. The metal complexes formed by this compound have catalytic properties and are used in various chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,4-Benzenediamine, N-octyl-N'-phenyl- are not well studied. However, it is known that this compound has low toxicity and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Benzenediamine, N-octyl-N'-phenyl- in lab experiments is its low toxicity. This compound is also readily available and easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the research on 1,4-Benzenediamine, N-octyl-N'-phenyl-. One of the areas of interest is the development of new metal complexes using this compound as a ligand. These metal complexes can have potential applications in catalysis and organic synthesis. Another area of interest is the study of the biochemical and physiological effects of this compound, which can provide valuable insights into its potential applications in pharmacology.
Conclusion:
In conclusion, 1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound with a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and organic synthesis. This compound has low toxicity and does not have any significant adverse effects on human health. There are several future directions for the research on this compound, including the development of new metal complexes and the study of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1,4-Benzenediamine, N-octyl-N'-phenyl- can be achieved by several methods. One of the most commonly used methods is the reaction of octylamine with phenylisocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 1,4-Benzenediamine, N-octyl-N'-phenyl- as the final product. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-octyl-N'-phenyl- has a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which are used in catalysis and organic synthesis. This compound is also used in the preparation of polymers and coatings. In the field of pharmacology, 1,4-Benzenediamine, N-octyl-N'-phenyl- is used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
1590-80-3 |
|---|---|
Nom du produit |
1,4-Benzenediamine, N-octyl-N'-phenyl- |
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
Clé InChI |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Autres numéros CAS |
34533-96-5 1590-80-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



